3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane
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Overview
Description
3,9-Dimethyl-3,9-diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ This compound is part of the diazabicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane typically involves the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by piperidine or tetrabutylammonium fluoride (TBAF), resulting in high yields of the desired bicyclic structure . Another method involves the reaction of 2-substituted cyclohex-2-enones with suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
Scientific Research Applications
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory . The compound binds to the allosteric site of the receptor, enhancing its activity without directly activating it, thus modulating the glutamatergic system in the brain .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar in structure but differs in the position of the methyl groups.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, which alter its chemical properties.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Contains selenium and sulfur atoms, providing unique reactivity.
Uniqueness
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a modulator of AMPA receptors sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
3431-14-9 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2/c1-10-6-8-4-3-5-9(7-10)11(8)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
GRVYLQCUQSTGMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC(C1)N2C |
Origin of Product |
United States |
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